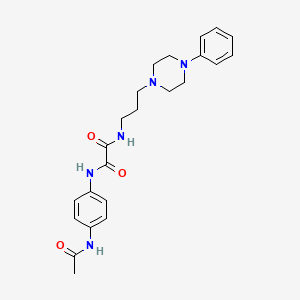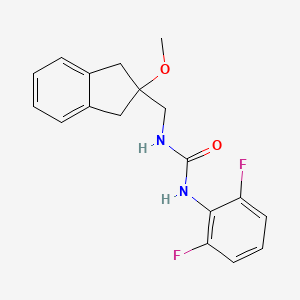
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-difluorophenyl)-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to exhibit promising properties in various research studies.
Applications De Recherche Scientifique
Cyclocondensation Reactions
Cyclocondensation reactions involving similar urea compounds have been reported, contributing to the synthesis of novel pyrimidinones with potential application in various fields, including medicinal chemistry and material science (Bonacorso et al., 2003).
Protecting Groups in Uridine Synthesis
Protecting groups such as (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) have been employed for uridine synthesis, showcasing the utility of fluorophenyl urea derivatives in nucleoside chemistry, which is crucial for drug development (Kurosu et al., 2021).
Fluorescence Probes
Urea derivatives have been explored for their solvatochromic fluorescence properties, enabling the detection of analytes like alcohols, carboxylic acids, and fluoride ions. This application is significant in analytical chemistry and sensor development (Bohne et al., 2005).
Corrosion Inhibition
Certain urea compounds have shown efficacy as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in industrial applications to enhance material longevity (Bahrami & Hosseini, 2012).
Nonlinear Optical Materials
Research into urea derivatives has led to the discovery of compounds with promising nonlinear optical (NLO) properties. These materials are vital for the development of optical technologies, including laser systems and optical communication (Sheena Mary et al., 2014).
Hydrogel Formation
Urea-based compounds have been utilized to form hydrogels, whose physical properties can be tuned by varying the anion identity. This application is of interest in material science, particularly in developing smart materials and drug delivery systems (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-18(9-12-5-2-3-6-13(12)10-18)11-21-17(23)22-16-14(19)7-4-8-15(16)20/h2-8H,9-11H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJMKVLFXIHQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2358349.png)
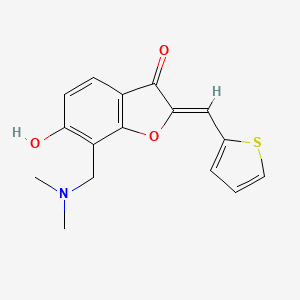
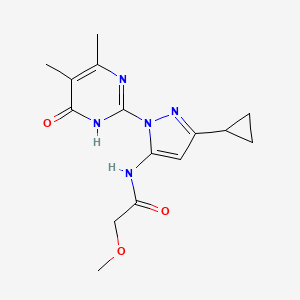
![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)
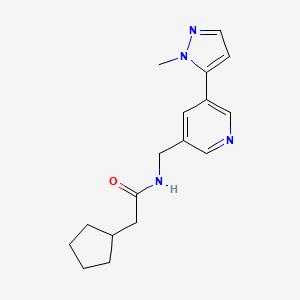
![(4-Chlorophenyl)(3-{[(4-methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2358357.png)
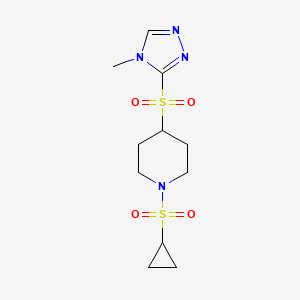
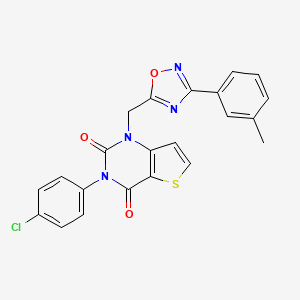
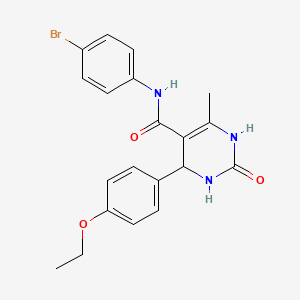
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)
